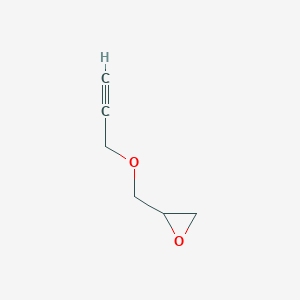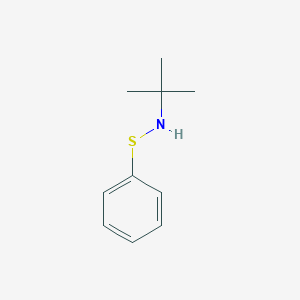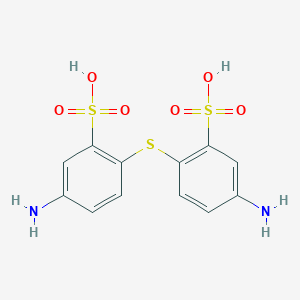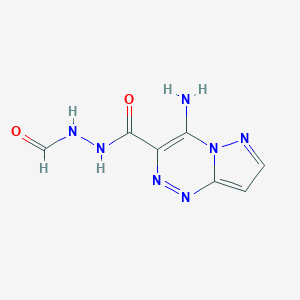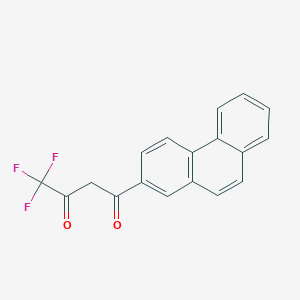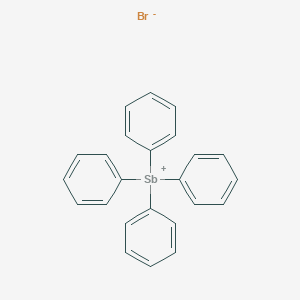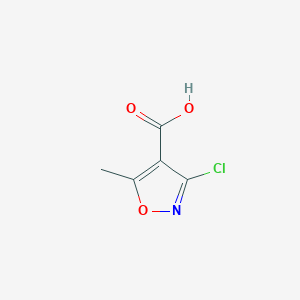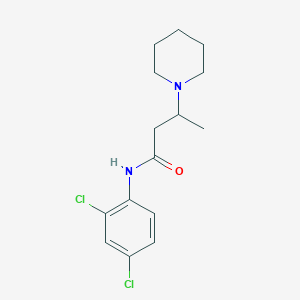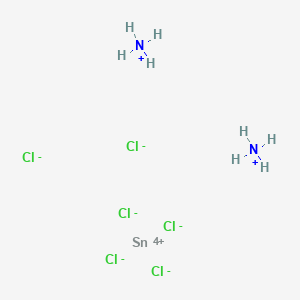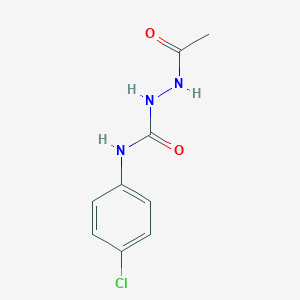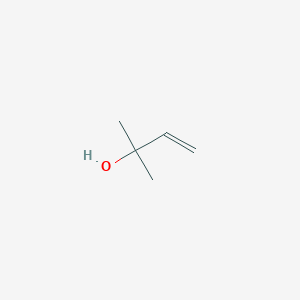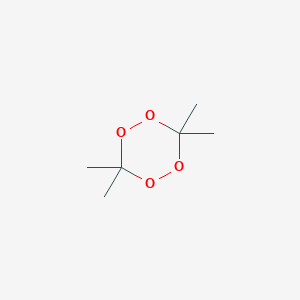
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane, also known as TMTD, is a cyclic organic compound that has been widely used in scientific research. TMTD is a highly reactive compound that can be synthesized using various methods.
Mécanisme D'action
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane acts as a radical initiator by producing free radicals that initiate polymerization reactions. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane also acts as an oxidizing agent by reacting with reducing agents to produce oxidized products. The mechanism of action of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is complex and depends on the reaction conditions and the nature of the reactants.
Effets Biochimiques Et Physiologiques
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been shown to have biochemical and physiological effects on living organisms. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been shown to induce oxidative stress and damage to DNA, proteins, and lipids. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has also been shown to have toxic effects on various organs, including the liver, kidneys, and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has several advantages for lab experiments, including its high reactivity, low cost, and ease of synthesis. However, 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane also has limitations, including its toxicity, instability, and potential for explosive decomposition.
Orientations Futures
For 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane research include the development of new synthesis methods, the investigation of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane's mechanism of action, and the exploration of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane's potential applications in medicine and materials science. Additionally, further research is needed to understand the toxic effects of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane on living organisms and to develop safer alternatives to 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane for lab experiments.
Méthodes De Synthèse
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane can be synthesized using various methods, including the reaction of formaldehyde with acetone and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of acetone with hydrogen peroxide and formic acid. The yield of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been widely used in scientific research due to its ability to act as a radical initiator and oxidizing agent. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is used in the synthesis of various organic compounds, including polymers, resins, and pharmaceuticals. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is also used in the production of adhesives, coatings, and rubber products.
Propriétés
Numéro CAS |
1073-91-2 |
|---|---|
Nom du produit |
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane |
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
3,3,6,6-tetramethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C6H12O4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3 |
Clé InChI |
SJQITXILEOCXGI-UHFFFAOYSA-N |
SMILES |
CC1(OOC(OO1)(C)C)C |
SMILES canonique |
CC1(OOC(OO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



